Ethyl Azepan-1-ylacetate (C10H19NO2) vs. Ethyl 2-(Piperidin-1-yl)acetate (C9H17NO2): A 14 g/mol MW Increase for Enhanced Scaffold Diversity
The most direct analog for substitution is ethyl 2-(piperidin-1-yl)acetate. The primary, quantifiable difference is the ring size: ethyl azepan-1-ylacetate contains a seven-membered azepane ring, whereas the comparator has a six-membered piperidine ring. This results in a 14.02 g/mol increase in molecular weight (185.26 g/mol vs. 171.24 g/mol for the piperidine analog) [1][2]. The larger, more flexible seven-membered ring is documented to be a key scaffold for achieving efficient activity in drug discovery, as the 'azepane linker' can unlock novel biological space inaccessible to the smaller piperidine ring .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 185.26 g/mol |
| Comparator Or Baseline | Ethyl 2-(piperidin-1-yl)acetate: 171.24 g/mol |
| Quantified Difference | +14.02 g/mol (8.2% increase) |
| Conditions | Standard molecular property calculation. |
Why This Matters
This molecular weight and ring size difference is critical for medicinal chemistry campaigns, as it fundamentally alters lipophilicity and steric bulk, potentially differentiating off-target profiles and intellectual property space.
- [1] PubChem. Ethyl azepan-1-ylacetate. PubChem CID 22198097. View Source
- [2] PubChem. 1-Piperidineacetic acid, ethyl ester. PubChem CID. View Source
